molecular formula C24H26N2O2 B4982240 (3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine

(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Cat. No.: B4982240
M. Wt: 374.5 g/mol
InChI Key: FKZDJYMHNCLRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine, also known as DMBC, is a chemical compound that has been studied for its potential use in scientific research. DMBC is a derivative of the compound 2C-E, which is a psychedelic drug. However, DMBC itself is not a drug and has not been studied for its psychoactive effects. In

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine is not fully understood. However, it is believed that this compound binds to the mitochondrial membrane through electrostatic interactions between the positively charged amine group on this compound and the negatively charged phospholipids in the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxicity in vitro or in vivo. In addition, this compound has been shown to selectively label the mitochondrial membrane in live cells without affecting mitochondrial function or morphology.

Advantages and Limitations for Lab Experiments

One advantage of using (3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine as a fluorescent probe is its selectivity for the mitochondrial membrane. This property allows researchers to specifically label and study mitochondrial function and dynamics in living cells. However, one limitation of using this compound is its relatively low fluorescence intensity, which can make it difficult to detect in some imaging applications.

Future Directions

There are several future directions for the use of (3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine in scientific research. One potential application is the use of this compound as a tool for studying mitochondrial dysfunction in disease states such as cancer and neurodegenerative disorders. Another potential application is the development of new fluorescent probes based on the structure of this compound that have improved fluorescence intensity and selectivity for specific cellular structures. Finally, this compound could be used as a tool for drug discovery by screening for compounds that affect mitochondrial function and dynamics in live cells.

Synthesis Methods

(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with methylamine to form the intermediate compound 3,5-dimethoxybenzyl methylamine. This intermediate is then reacted with N-(9-ethylcarbazol-3-yl)methyl chloride to form this compound.

Scientific Research Applications

(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been studied for its potential use in scientific research as a fluorescent probe for imaging biological systems. Specifically, this compound has been shown to selectively bind to and label the mitochondrial membrane in live cells. This property makes this compound a useful tool for studying mitochondrial function and dynamics in living cells.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-4-26-23-8-6-5-7-21(23)22-13-17(9-10-24(22)26)15-25-16-18-11-19(27-2)14-20(12-18)28-3/h5-14,25H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZDJYMHNCLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.